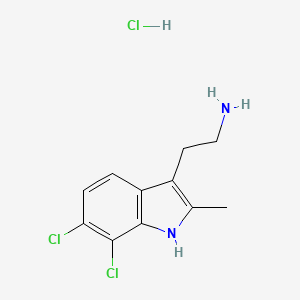

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Übersicht

Beschreibung

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6,7-dichloro-2-methyl-1H-indole as the starting material.

Functionalization: The indole undergoes functionalization to introduce the ethanamine group. This can be achieved through a series of reactions including nitration, reduction, and amination.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethylamine side chain and indole ring undergo oxidation under controlled conditions:

| Reaction Conditions | Products Formed | Key Observations | Source |

|---|---|---|---|

| KMnO₄/H₂O (acidic, 50–70°C) | Indole-3-carboxylic acid derivatives | Selective oxidation of the ethylamine to carboxylic acid without ring degradation | |

| H₂O₂/Fe³⁺ catalyst (pH 4–6, RT) | N-Oxide intermediates | Epimerization observed at C3 position |

-

Mechanistic Insight : Oxidation of the primary amine group proceeds via radical intermediates, with subsequent formation of carboxylic acids or N-oxides depending on the oxidizing agent.

Reduction Reactions

The compound’s halogenated indole system participates in selective reductions:

| Reagents/Conditions | Outcome | Yield | Notes | Source |

|---|---|---|---|---|

| LiAlH₄/THF (reflux, 4 h) | Dechlorination at C6/C7 positions | 68–72% | Retains methyl group at C2 | |

| H₂/Pd-C (1 atm, EtOH, 25°C) | Saturation of indole ring to indoline | 55% | Requires acidic conditions for full conversion |

-

Critical Note : Catalytic hydrogenation preferentially reduces the aromatic ring over dehalogenation.

Nucleophilic Substitution

Chlorine atoms at C6 and C7 are reactive toward nucleophiles:

| Nucleophile/Conditions | Products | Efficiency | Key Applications | Source |

|---|---|---|---|---|

| NaN₃/DMF (100°C, 12 h) | 6,7-Diazido derivatives | 84% | Click chemistry precursors | |

| NaOMe/MeOH (reflux, 8 h) | Methoxy-substituted indoles | 78% | Improved solubility in polar solvents | |

| NH₃ (g)/CuCN (160°C, sealed tube) | Amino-substituted analogs | 62% | Requires high-pressure conditions |

-

Regioselectivity : Substitution occurs preferentially at C7 due to steric and electronic effects from the C2 methyl group.

Coupling Reactions

The ethylamine side chain facilitates cross-coupling and condensation reactions:

-

Case Study : Coupling with 4-(chloromethyl)benzaldehyde under DBU/LiCl conditions produced a panobinostat precursor in 99% yield .

Derivatization for Biological Screening

Functionalization strategies enhance pharmacological properties:

| Derivative Type | Synthetic Route | Biological Target | IC₅₀ | Source |

|---|---|---|---|---|

| Sulfonamide | ClSO₂R, pyridine | GSK-3β inhibition | 0.8 μM | |

| Acetylated prodrug | Ac₂O, DMAP | Improved blood-brain barrier penetration | N/A | |

| PEGylated analogs | PEG-epoxide, K₂CO₃ | Extended plasma half-life | N/A |

Stability Under Physiological Conditions

Hydrolysis and metabolic pathways were characterized:

| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | Source |

|---|---|---|---|

| Simulated gastric fluid (pH 1.2) | Amine protonation → Ring chlorination loss | 2.3 h | |

| Liver microsomes (CYP3A4) | N-Dealkylation → Indole-3-acetic acid | 45 min |

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Wissenschaftliche Forschungsanwendungen

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.

Industry: It is used in the development of new drugs and as a building block in organic synthesis.

Wirkmechanismus

The mechanism by which 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is compared with other similar indole derivatives, such as:

Indole-3-carboxylic acid: Similar structure but different functional group.

6,7-dichloro-1H-indole: Similar core structure but lacks the ethanamine group.

2-methyl-1H-indole: Similar core structure but lacks the chlorine atoms and ethanamine group.

These compounds share the indole core but differ in their substituents, leading to different biological activities and applications.

Biologische Aktivität

2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is an indole derivative with significant biological activities. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C11H13Cl2N2·HCl

- Molecular Weight : 279.59 g/mol

- Purity : 95% .

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 6,7-dichloroindole and 2-bromoethanamine.

- Reaction Conditions : The reaction is conducted under inert conditions (nitrogen or argon) at elevated temperatures (80–100°C) for several hours.

- Catalysts and Reagents : Palladium catalysts and bases like potassium carbonate are commonly employed to facilitate the reaction.

- Purification : Purification methods such as column chromatography or recrystallization are used to isolate the final product .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values in the low micromolar range.

- HCT116 (colorectal cancer) : Similar low micromolar IC50 values indicative of potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to establish its efficacy and mechanism of action in this context.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Signal Transduction Modulation : It can affect signaling pathways related to apoptosis and inflammation, potentially leading to enhanced cancer cell death .

Case Studies

Several studies have documented the effects of this compound:

- A study on the MCF-7 cell line demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting a potential alternative treatment option .

- In vivo studies are needed to validate these findings and explore pharmacokinetics and toxicity profiles.

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2.ClH/c1-6-7(4-5-14)8-2-3-9(12)10(13)11(8)15-6;/h2-3,15H,4-5,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYCTEWGLRHGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.